4-Chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid
Description
Properties
Molecular Formula |
C10H7ClO4 |
|---|---|
Molecular Weight |
226.61 g/mol |
IUPAC Name |
4-chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C10H7ClO4/c1-4-7(10(13)14)8-6(15-4)3-2-5(12)9(8)11/h2-3,12H,1H3,(H,13,14) |
InChI Key |
LMMHHIPPKLWJIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2Cl)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material: 6-Acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic Acid
The most documented approach begins with 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid, a scaffold amenable to sequential functionalization. Methylation of the hydroxyl group at position 5 using dimethyl sulfate introduces the methyl ether, which is later hydrolyzed to regenerate the hydroxy group.
Reaction Conditions :
Regioselective Chlorination at Position 4
Chlorination is achieved using NCS in polar aprotic solvents like dioxane or dichloroethane. In Example 2 of CN110818661B, 4-amino-3,5-dichloro-2-hydroxybenzoic acid was synthesized with 94% yield by reacting p-amino-o-hydroxybenzoic acid with NCS at 80–85°C. While this patent targets a different compound, the halogenation methodology is transferable.
Critical Insight :
Halogenation efficiency depends on solvent polarity and temperature. Dichloroethane enhances NCS reactivity compared to dioxane, reducing side-product formation.
Carboxylic Acid Functionalization
The 3-carboxylic acid group is typically introduced via hydrolysis of ester precursors. For instance, methyl esters derived from coupling reactions are saponified using potassium hydroxide in dioxane/water mixtures, achieving 80–85% conversion.
Alternative Pathways Involving Coupling Reactions
Palladium-Catalyzed Alkyne Coupling
The patent CN110818661B details a coupling strategy using trimethylethynylsilane and palladium catalysts (e.g., bistriphenylphosphine palladium dichloride) to construct the benzofuran ring. This method avoids harsh halogenation conditions but requires precise stoichiometry.
Example Protocol :
Silicon-Based Protecting Groups
Trialkylsilyl groups (e.g., trimethylsilyl) are employed to protect reactive sites during coupling. Subsequent deprotection using potassium carbonate in aqueous dioxane restores the hydroxy and carboxylic acid functionalities.
Optimization of Reaction Conditions and Yield Improvement
Solvent and Catalyst Screening
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Halogenation | NCS in dichloroethane | 94% |
| Coupling | PdCl₂(PPh₃)₂ in acetonitrile | 72% |
| Deprotection | K₂CO₃ in H₂O/dioxane | 81% |
Polar solvents like acetonitrile improve palladium catalyst activity, while dichloroethane enhances halogen solubility. Cuprous iodide acts as a co-catalyst, accelerating oxidative addition steps.
Temperature and Time Adjustments
Elevating reaction temperatures from 45°C to 55°C during coupling reduces reaction time from 8 to 6 hours without compromising yield.
Industrial Scalability and Process Challenges
Yield Limitations
Bench-scale syntheses report total yields of 53.7% for three-step sequences. Industrial pilots face further drops to 22–24% due to inefficient purification and side reactions.
Purification Strategies
Environmental and Cost Considerations
Dichloroethane and acetonitrile pose disposal challenges. Substituting with biodegradable solvents (e.g., cyclopentyl methyl ether) is under investigation.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce alcohols .
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzofuran derivatives, including 4-chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, exhibit significant antimicrobial properties. A study highlighted the synthesis of benzofuran derivatives which were tested against various microbial strains. The results showed that certain derivatives had notable antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects against species like Candida albicans and Candida parapsilosis .
Table 1: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | C. albicans | 100 μg/mL |
| Other derivatives | Staphylococcus aureus | 50 μg/mL |
| Other derivatives | E. coli | 200 μg/mL |
Anticancer Properties
The potential of benzofuran derivatives as anticancer agents has been explored in several studies. For instance, certain derivatives have shown selective cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The compound this compound may act by inhibiting specific pathways involved in cancer cell proliferation .
Table 2: Anticancer Activity Against Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 | 11.50 ± 1.05 |
| Other derivative | MCF-7 | >100 |
Enzyme Inhibition
Another promising application of this compound lies in its ability to inhibit carbonic anhydrase isoforms, which are important in various physiological processes and are implicated in cancer progression. Recent studies have shown that benzofuran-containing carboxylic acids can act as effective inhibitors of carbonic anhydrase with submicromolar inhibition constants . This suggests a potential role for these compounds in therapeutic strategies targeting tumor growth.
Table 3: Inhibition Potency Against Carbonic Anhydrase Isoforms
| Compound | Isoform | Inhibition Constant (KI) (μM) |
|---|---|---|
| This compound | hCA IX | 0.91 |
| Other derivative | hCA XII | 0.88 |
Mechanism of Action
The mechanism of action of 4-Chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in its biological activity, allowing it to form hydrogen bonds and interact with enzymes and receptors . These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-Chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (CAS 17122-22-4)
- Core Structure : Benzofuran with identical substituent positions.
- Key Difference : The carboxylic acid group at position 3 is esterified (ethyl ester).
- Physicochemical Impact :
- LogP : 3.28 (ethyl ester) vs. ~1.5–2.2 (estimated for carboxylic acid). The ester’s higher lipophilicity enhances membrane permeability but may reduce solubility in aqueous media.
- Stability : The ester derivative is prone to hydrolysis under acidic or alkaline conditions, regenerating the carboxylic acid .
5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic Acid (CAS 152088-13-6)
- Core Structure : Indole (nitrogen-containing heterocycle) vs. benzofuran (oxygen-containing).
- Substituents : Chloro at position 5, methyl at positions 1 and 3, carboxylic acid at position 2.
- Physicochemical Impact: Acidity: The indole NH group (pKa ~17) is less acidic than benzofuran’s hydroxyl group (pKa ~10), altering ionization under physiological conditions. Hydrogen Bonding: Indole’s NH acts as a hydrogen-bond donor, while benzofuran’s hydroxyl group serves as both donor and acceptor, influencing binding to biological targets .
Thiazolidinone Derivatives (e.g., CAS 443875-50-1)
- Core Structure: Thiazolidinone (sulfur- and nitrogen-containing five-membered ring).
- Functional Groups : Chlorophenyl hydrazone and acetic acid substituents.
Table 1: Comparative Analysis of Key Compounds
Research Findings and Implications
- Electronic Effects: The electron-withdrawing chloro and hydroxy groups on the benzofuran ring lower the pKa of the carboxylic acid (~2.5–3.0), enhancing ionization in biological systems compared to non-halogenated analogs.
- Steric Influence : The 2-methyl group in the benzofuran derivative may hinder rotational freedom, affecting binding to enzymatic pockets compared to indole analogs .
- Biological Activity : While direct data are scarce, benzofuran-3-carboxylic acids are explored as COX-2 inhibitors, whereas indole derivatives show affinity for serotonin receptors, highlighting core-dependent target selectivity .
Biological Activity
4-Chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (CAS Number: 114829-18-4) is a benzofuran derivative characterized by its unique functional groups, including a hydroxyl group, a carboxylic acid, and a chlorine atom. This structural composition contributes to its diverse biological activities, particularly in antimicrobial and potential anticancer applications.
Chemical Structure
The compound's molecular formula is , and its structure can be depicted as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . It has been tested against various pathogens, showing effectiveness particularly against Gram-positive bacteria and fungi. The minimum inhibitory concentrations (MICs) for these activities typically range from 50 to 200 μg/mL .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 100 |
| Candida albicans | 100 |
| Streptococcus pneumoniae | 150 |
The presence of the hydroxyl and carboxylic acid groups likely enhances the compound's solubility and interaction with biological targets, contributing to its bioactivity.
Preliminary studies suggest that the compound may interact with enzymes involved in microbial metabolism, although the specific mechanisms remain to be fully elucidated. Further investigations are necessary to clarify these interactions and identify potential therapeutic targets .
Study on Antimicrobial Activity
A study published in 2010 synthesized several halogen derivatives of benzofuran carboxylic acids, including the target compound. The derivatives were evaluated for their antimicrobial properties against a selection of bacteria and yeasts. Notably, compounds VI and III demonstrated significant antifungal activity against Candida strains, reinforcing the potential of benzofuran derivatives in combating fungal infections .
Synthesis and Characterization
The synthesis of this compound involves various methods, including halogenation and methylation processes. These synthetic routes are crucial for developing derivatives with enhanced biological activities. The characterization techniques such as NMR spectroscopy have been employed to confirm the structures of synthesized compounds .
Q & A
Q. What are the established synthetic routes for 4-Chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, and how can reaction conditions be optimized for yield?
The synthesis typically involves oxidation and cyclization steps. For example, analogous benzofuran derivatives are synthesized using 3-chloroperoxybenzoic acid (mCPBA) as an oxidizing agent in dichloromethane at low temperatures (273 K), followed by purification via column chromatography (hexane–ethyl acetate, 4:1 v/v) . Yield optimization may involve controlling stoichiometry (e.g., 2.5 mmol mCPBA per 1.2 mmol substrate) and reaction time (e.g., 10 hours at room temperature). Post-reaction workup includes washing with sodium bicarbonate to remove acidic byproducts .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
Key methods include:
- X-ray crystallography : For resolving crystal packing and bond angles (e.g., C–H distances refined to 0.95–0.98 Å) .
- HPLC : To assess purity, using hexane-ethyl acetate mobile phases .
- NMR : For structural confirmation, particularly H and C NMR to identify substituents like the chloro and hydroxy groups .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Initial screening should focus on:
- Antioxidant activity : DPPH radical scavenging assays, comparing activity to reference compounds like ascorbic acid .
- Cytotoxicity : MTT assays using cancer cell lines (e.g., selective vs. non-selective cytotoxicity profiles) .
- Anti-inflammatory potential : COX-2 inhibition assays or TNF-α suppression studies .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported bond angles or molecular conformations?
X-ray diffraction studies reveal precise torsional angles and intermolecular interactions. For example, in related benzofuran derivatives, sulfonyl groups exhibit torsional angles of −107.64° to 142.96°, influencing molecular packing . Discrepancies between computational models (e.g., PubChem’s Lexichem TK 2.7.0) and experimental data can be reconciled by refining hydrogen positions using a riding model (Uiso(H) = 1.2–1.5 Ueq(C)) .
Q. What strategies address contradictions in reported bioactivity data across studies?
Contradictions often arise from assay variability. For example, Compound A in one study showed high antioxidant activity but moderate anti-inflammatory effects, while Compound B exhibited the inverse . To resolve this:
Q. How can structure-activity relationships (SAR) guide the design of novel derivatives?
Key modifications include:
- Substituent effects : Introducing electron-withdrawing groups (e.g., Cl at position 4) enhances electrophilicity and bioactivity .
- Sulfonyl/sulfinyl groups : These improve metabolic stability and binding affinity, as seen in 3-methylsulfinyl derivatives .
- Spirocyclic systems : Incorporating spiro[benzo[b]thiophene-6,2'-benzofuran] moieties increases structural rigidity and selectivity .
Q. What advanced purification techniques are critical for isolating enantiomerically pure samples?
- Chiral column chromatography : Using cellulose-based stationary phases for resolving racemic mixtures.
- Recrystallization : Slow evaporation from benzene yields single crystals suitable for X-ray studies .
- Preparative HPLC : With chiral mobile phases (e.g., β-cyclodextrin additives) .
Methodological Considerations
Q. How should researchers handle stability issues during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
